5'-Iodoacetamido-5'-deoxythymidine

Description

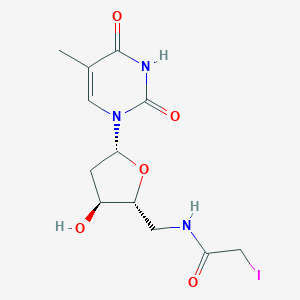

Structure

3D Structure

Properties

IUPAC Name |

N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXFMGORNLEMS-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143842 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101314-73-2 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Reactivity of 5'-Iodoacetamido-5'-deoxythymidine

Introduction

5'-Iodoacetamido-5'-deoxythymidine is a synthetically modified nucleoside that serves as a powerful tool in chemical biology, proteomics, and drug discovery. By incorporating a highly reactive iodoacetamide moiety onto a thymidine scaffold, this molecule is engineered to function as a potent and specific alkylating agent. Its primary utility lies in the covalent modification of nucleophilic residues in biomolecules, most notably the thiol groups of cysteine residues in proteins. This targeted reactivity allows researchers to irreversibly inhibit enzyme activity, probe active site structures, and identify novel drug targets through chemoproteomic approaches. This guide provides a comprehensive overview of its chemical structure, underlying reactivity, synthesis, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of 5'-Iodoacetamido-5'-deoxythymidine is a composite of three key features: a thymidine core, a 5'-deoxy modification, and a 5'-iodoacetamide functional group. The thymidine unit provides a biocompatible scaffold, directing the molecule's interactions within biological systems. The absence of the 5'-hydroxyl group (the "5'-deoxy" feature) is crucial, as it provides the attachment point for the reactive warhead. The iodoacetamide group is the molecule's electrophilic center, primed for reaction with biological nucleophiles.

Caption: 2D Chemical Structure of 5'-Iodoacetamido-5'-deoxythymidine.

Table 1: Physicochemical Properties of 5'-Iodoacetamido-5'-deoxythymidine

| Property | Value | Source |

| CAS Number | 101314-73-2 | [1] |

| Molecular Formula | C₁₂H₁₆IN₃O₅ | [1] |

| Molecular Weight | 409.18 g/mol | [1] |

| Density | 1.802 g/cm³ | [1] |

| Appearance | White to off-white solid (typical for iodoacetamides) | |

| Reactivity | Electrophilic alkylating agent | [2] |

Core Mechanism of Action: Covalent Alkylation

The utility of 5'-Iodoacetamido-5'-deoxythymidine is rooted in the chemistry of its iodoacetamide functional group, which acts as a potent electrophile. It irreversibly modifies proteins and other biomolecules through a second-order nucleophilic substitution (SN2) reaction.

The SN2 Reaction with Cysteine

The primary and most specific target for iodoacetamide under controlled physiological conditions is the thiol group (-SH) of cysteine residues. The reaction proceeds as follows:

-

Deprotonation: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5). Under these conditions, the cysteine thiol group, which has a pKa of approximately 8.5, is partially deprotonated to its more nucleophilic thiolate form (-S⁻).[3] This deprotonation is the causal driver for the reaction, as the thiolate anion is a significantly stronger nucleophile than the protonated thiol.

-

Nucleophilic Attack: The highly reactive thiolate anion attacks the electrophilic carbon atom of the iodoacetamide group (the carbon adjacent to the iodine).

-

Displacement: The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable and irreversible thioether bond between the thymidine derivative and the cysteine residue. The resulting modification is a carbamidomethyl group, which adds a mass of 57.07 Da to the modified residue.

Caption: SN2 reaction of 5'-Iodoacetamido-5'-deoxythymidine with a cysteine thiolate.

Selectivity and Off-Target Reactivity

While cysteine is the primary target, the iodoacetamide moiety can react with other nucleophilic amino acid side chains. This off-target reactivity is highly dependent on experimental conditions, particularly pH and reagent concentration.

-

Histidine: The imidazole ring of histidine can be alkylated, although the reaction is significantly slower than with cysteine.[4]

-

Lysine and N-termini: The amino groups of lysine and the protein N-terminus can be modified, especially at higher pH values (>9) where they are deprotonated.

-

Methionine: The thioether side chain of methionine can also be a target.

To ensure maximal selectivity for cysteine residues, it is crucial to perform labeling reactions at a pH between 7.5 and 8.5 and to use the iodoacetamide reagent in limiting quantities. A key insight for its use as a biological probe is that iodoacetamide reacts specifically with proteins within the cellular environment and does not alkylate nucleic acids, ensuring that its cytotoxic effects are mediated through protein inhibition rather than direct DNA damage.[5][6]

Representative Synthetic Scheme

The synthesis of 5'-Iodoacetamido-5'-deoxythymidine is typically achieved through a two-step process starting from thymidine. The causality behind this experimental design is to first introduce a nucleophilic handle at the 5' position, which can then be acylated with the iodoacetyl group.

-

Synthesis of 5'-Amino-5'-deoxythymidine (Precursor): A common route involves the selective tosylation of the primary 5'-hydroxyl group of thymidine, followed by nucleophilic displacement of the tosyl group with an azide (SN2 reaction). The azide is then reduced to the primary amine. A more direct method involves the direct amination of monotosylated thymidine with concentrated ammonium hydroxide.[7]

-

Acylation with Iodoacetic Anhydride: The resulting 5'-amino-5'-deoxythymidine is then acylated. This is achieved by reacting the primary amine with an activated form of iodoacetic acid, such as iodoacetic anhydride or iodoacetyl chloride, in an aprotic solvent with a non-nucleophilic base to yield the final product.

Caption: Workflow for protein labeling and mass spectrometry identification.

Conclusion

5'-Iodoacetamido-5'-deoxythymidine stands as a meticulously designed chemical probe that leverages the nucleoside structure for biological compatibility and the iodoacetamide group for potent, targeted reactivity. Its ability to selectively and irreversibly modify cysteine residues under controlled conditions provides an invaluable method for inhibiting enzymes, mapping active sites, and exploring the proteome for functional and druggable targets. For researchers in biochemistry and drug development, a thorough understanding of its chemical properties and the causality behind its reaction mechanism is paramount to its effective application in uncovering novel biological insights and advancing therapeutic strategies.

References

-

Lawley, P. D., & Brookes, P. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal, 109(3), 433–447. [Link]

-

Müller, T., & Winter, D. (2017). Step away from the iodoacetamide. Matrix Science. [Link]

-

Brookes, P., & Lawley, P. D. (1968). Alkylation of Cellular Macromolecules and Repair of Alkylation Lesions in Deoxyribonucleic Acids. Portland Press. [Link]

-

Barfknecht, R. L., Huet-Rose, R. A., Kampf, A., & Mertes, M. P. (1976). 5-iodoacetamidomethyl-2'-deoxyuridine 5'-phosphate. A selective inhibitor of mammalian thymidylate synthetases. Journal of the American Chemical Society, 98(16), 5041–5043. [Link]

-

Rahmani, F., et al. (2020). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. Iranian Journal of Pediatric Hematology and Oncology, 10(2), 99-110. [Link]

-

Wikipedia. (n.d.). Thymidylate synthase inhibitor. Retrieved from [Link]

-

G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]

-

Zajac-Kaye, M., et al. (2023). First-in-class multifunctional TYMS nonclassical antifolate inhibitor with potent in vivo activity that prolongs survival. JCI Insight, 8(8), e163014. [Link]

-

National Cancer Institute. (n.d.). Definition of thymidylate synthase inhibitor DFP-11207. NCI Drug Dictionary. Retrieved from [Link]

-

LookChem. (n.d.). Cas 101314-73-2, 5'-iodoacetamido-5'-deoxythymidine. Retrieved from [Link]

-

da Silva, A. S., et al. (2018). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. ResearchGate. [Link]

-

Kiyooka, T., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6616. [Link]

-

BiGG Models. (n.d.). Reaction: 5DOAN. Retrieved from [Link]

-

University of Liverpool. (n.d.). Publications. Department of Chemistry. Retrieved from [Link]

-

Beaufay, F., & Le Baut, G. (2022). On drug discovery against infectious diseases and academic medicinal chemistry contributions. Beilstein Journal of Organic Chemistry, 18, 1248-1281. [Link]

-

Elliott, R. D., Brockman, R. W., & Montgomery, J. A. (1986). Reactive 5'-substituted thymidine derivatives as potential inhibitors of nucleotide biosynthesis. Journal of Medicinal Chemistry, 29(6), 1052–1056. [Link]

-

Di Martino, S., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(9), 5981–6001. [Link]

-

XanTec bioanalytics GmbH. (n.d.). Kinetics. Retrieved from [Link]

-

Vazquez-Padua, M. A., et al. (1992). Azidothymidine-induced cytotoxicity and incorporation into DNA in the human colon tumor cell line HCT-8 is enhanced by methotrexate in vitro and in vivo. Cancer Research, 52(15), 4069–4073. [Link]

-

Vazquez-Padua, M. A., Fischer, P. H., Christian, B. J., & Reznikoff, C. A. (1989). Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells. Molecular Pharmacology, 36(4), 597-603. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of compounds (5a-e) on A549. Retrieved from [Link]

-

Chen, Y., et al. (2025). 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. bioRxiv. [Link]

-

Abe, N., & Abe, H. (2022). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 50(20), 11337–11356. [Link]

-

Weerapana, E., Speers, A. E., & Cravatt, B. F. (2010). A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. Current protocols in chemical biology, 2(1), 15–30. [Link]

-

ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. Retrieved from [Link]

-

Glemza, A., et al. (2014). SYNTHESIS OF FUNCTIONALIZED dNTPs FOR ENZYMATIC APPLICATIONS. ResearchGate. [Link]

-

Bio-Synthesis Inc. (n.d.). 5'-Iodothymidine, 5'-I-T Oligonucleotide Modification. Retrieved from [Link]

-

Interchim. (n.d.). Iodoacetamide. Retrieved from [Link]

-

Chen, M. S., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial agents and chemotherapy, 18(3), 433–436. [Link]

-

Go, Y. M., & Jones, D. P. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology & medicine, 65, 91–104. [Link]

-

Ohkubo, A., Muto, K., Watanabe, R., & Ogata, D. (2021). Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Current protocols, 1(3), e70. [Link]

-

ChEMBL. (n.d.). Compound: CHEMBL3961751. Retrieved from [Link]

-

Novohradsky, V., et al. (2023). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. Scientific Reports, 13(1), 17359. [Link]

-

Horwitz, J. P., et al. (1970). Carbocyclic analogues of 5'-amino-5'-deoxy- and 3'-amino-3'-deoxythymidines. The Journal of Organic Chemistry, 35(7), 2335-2337. [Link]

-

Song, C. X., et al. (2011). Bioorthogonal Labeling of 5-Hydroxymethylcytosine in Genomic DNA and Diazirine-Based DNA Photo-Cross-Linking Probes. Accounts of chemical research, 44(9), 689–697. [Link]

-

Song, C. X., et al. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of Chemical Research, 44(9), 689-697. [Link]

-

Khan, I., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7935. [Link]

-

The Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]

-

Sharma, S., & Sharma, P. (2016). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Current Organic Chemistry, 20(28), 2916-2931. [Link]

-

Fujimoto, J., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7651-7666. [Link]

-

Wiley Online Library. (n.d.). On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. Retrieved from [Link]

-

Frontiers. (n.d.). Photoaffinity labeling approaches to elucidate lipid-protein interactions. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Evaluation of in vitro Anti-cancer Activity of Linum usitatissimum and Mentha spicata Combination Extract against MCF7. Retrieved from [Link]

-

MDPI. (n.d.). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Retrieved from [Link]

Sources

- 1. Cas 101314-73-2,5'-iodoacetamido-5'-deoxythymidine | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Letter: 5-iodoacetamidomethyl-2'-deoxyuridine 5'-phosphate. A selective inhibitor of mammalian thymidylate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

The Role of 5'-Iodoacetamido-5'-deoxythymidine in Site-Directed Spin Labeling

This guide details the technical role, chemical mechanism, and experimental application of 5'-Iodoacetamido-5'-deoxythymidine (5'-IAT) in Site-Directed Spin Labeling (SDSL).

A Technical Guide for Structural Biology and Drug Discovery

Executive Summary

5'-Iodoacetamido-5'-deoxythymidine (5'-IAT) serves a specialized, dual-purpose role in the site-directed spin labeling (SDSL) of nucleic acids and protein-DNA complexes. Unlike standard nitroxide reagents (e.g., MTSL or 4-maleimido-TEMPO) which are themselves paramagnetic, 5'-IAT acts as an electrophilic "warhead" or tether .

Its primary utility in SDSL is twofold:

-

5'-End Labeling Scaffold: It functions as a reactive intermediate to attach thiol-bearing nitroxides to the 5'-terminus of DNA/RNA via a stable thioether-amide linkage.

-

Conformational Trapping Agent: It acts as an affinity label for DNA-processing enzymes (e.g., Thymidylate Synthase, Reverse Transcriptase), covalently locking the enzyme-DNA complex in a specific catalytic state to allow EPR characterization of the "bound" conformation.

This guide provides the mechanistic basis, synthesis protocols, and validation strategies for deploying 5'-IAT in high-resolution EPR studies.

Chemical Identity & Mechanism

Structure and Reactivity

5'-IAT is a thymidine analog where the 5'-hydroxyl group is replaced by an iodoacetamide moiety (

-

Electrophile: The iodine atom is a good leaving group, making the

-carbon highly susceptible to nucleophilic attack. -

Specificity: At physiological pH (7.0–8.0), the iodoacetamide group reacts selectively with thiols (sulfhydryls) via an

mechanism. -

Stability: The resulting thioether bond is chemically stable and resistant to reduction, unlike the disulfide bonds formed by methanethiosulfonate (MTS) reagents.

The "Inverted" Labeling Strategy

Standard SDSL typically involves a thiolated DNA reacting with an iodoacetamide spin label. 5'-IAT enables an inverted strategy :

-

The DNA is functionalized with the electrophile (5'-IAT).

-

A thiol-containing spin label (e.g., 4-thio-TEMPO) is used as the nucleophile.

Why use this strategy?

-

Avoids Dimerization: Thiol-modified DNA tends to form disulfide dimers (DNA-S-S-DNA), reducing labeling yield. The 5'-IAT intermediate does not dimerize.

-

Linker Rigidity: The acetamido linker provides a defined geometry, reducing the motional freedom of the spin label and improving the resolution of distance measurements (PELDOR/DEER).

Experimental Workflow: 5'-End Labeling

The following protocol describes the generation of a 5'-spin-labeled oligonucleotide using the 5'-IAT intermediate.

Phase I: Synthesis of the 5'-IAT Intermediate

Since the iodoacetamide group is not stable under standard phosphoramidite synthesis conditions (due to iodine lability), it is introduced post-synthetically.

Step 1: Amino-Modification Synthesize the oligonucleotide with a 5'-Amino-Modifier C6 dT or 5'-Amino-5'-deoxythymidine .

-

Reagent: 5'-Amino-Modifier C6 dT Phosphoramidite.

-

Purification: HPLC or PAGE to remove failure sequences.

Step 2: Conversion to 5'-IAT React the 5'-amino-DNA with Iodoacetic Anhydride or NHS-Iodoacetate .

-

Buffer: 0.1 M Sodium Bicarbonate (pH 8.3). Avoid amine buffers (Tris).

-

Reaction: Add 20-fold molar excess of iodoacetic anhydride (dissolved in DMSO). Incubate for 1–2 hours at room temperature in the dark.

-

Purification: Ethanol precipitation or Desalting Column (Sephadex G-25) to remove excess anhydride.

-

Checkpoint: Verify mass shift via MALDI-TOF MS (+167 Da for iodoacetyl group vs H).

Phase II: Spin Label Conjugation

Step 3: Thiol-Nitroxide Reaction React the 5'-IAT-DNA with a thiol-bearing nitroxide (e.g., 4-thio-TEMPO or 4-thio-PROXYL ).

-

Conditions: 50 mM HEPES (pH 7.5), 1 mM EDTA.

-

Reagent: Add 50-fold molar excess of 4-thio-TEMPO.

-

Incubation: Overnight at 4°C or 4 hours at 25°C, protected from light.

-

Mechanism: The thiol attacks the methylene carbon of the iodoacetamide, displacing iodide.

Step 4: Final Purification

-

Remove unreacted spin label via RP-HPLC. The hydrophobic nitroxide moiety will significantly retard the elution of the labeled oligo, allowing separation from unlabeled species.

Visualization of the Workflow

Caption: Step-by-step conversion of amino-modified DNA to a spin-labeled probe via the 5'-IAT intermediate.

Application: Conformational Trapping of Enzymes

Beyond simple labeling, 5'-IAT is a potent tool for mechanistic enzymology . Many DNA-processing enzymes (e.g., Thymidylate Synthase, DNA Polymerases) use a cysteine residue in their active site to catalytically attack the DNA substrate.

The Trapping Mechanism

-

Substrate Mimicry: 5'-IAT mimics the natural thymidine substrate.

-

Covalent Capture: Upon binding, the active site cysteine attacks the iodoacetamide group of 5'-IAT.

-

Dead-End Complex: This forms an irreversible covalent bond, locking the enzyme in the "closed" or "catalytic" conformation.

SDSL Readout

By introducing standard spin labels (e.g., MTSSL) at other non-active site positions on the protein, researchers can use DEER/PELDOR to measure the distance distribution of the trapped state versus the apo state . This provides direct structural evidence of domain closure during catalysis.

| Experimental State | Reagent Used | Purpose | EPR Observation |

| Apo (Open) | Buffer only | Baseline dynamics | Broad distance distribution; high mobility. |

| Substrate Bound (Transient) | Natural dTMP | Native turnover | Hard to capture; mixed population of states. |

| Trapped (Closed) | 5'-IAT | Freeze conformation | Sharp distance peak; defined rigid state. |

Troubleshooting & Quality Control

To ensure data integrity, the following validation steps are mandatory:

Mass Spectrometry Validation

The iodine atom provides a distinct mass signature.

-

5'-Amino-DNA: Mass

. -

5'-IAT-DNA: Mass

Da (Addition of -

5'-Spin-DNA: Mass

. -

Note: If the mass shift is only +42 Da, acetylation occurred (reaction with acetic anhydride impurity) instead of iodoacetylation. Use fresh reagents.

CW-EPR Assessment

Measure the Continuous Wave (CW) EPR spectrum of the purified oligo.

-

Free Label: Three sharp, narrow lines (isotropic tumbling).

-

Labeled DNA: Broadened lines (anisotropic motion) indicating the label is tethered to the slowly tumbling DNA macromolecule.

-

Verification: Digest the DNA with nuclease (Snake Venom Phosphodiesterase). The spectrum should revert to the sharp, "free label" signal, confirming the label was attached to the DNA.

References

-

Hubbell, W. L., et al. (2000). "Watching Proteins Move Using Site-Directed Spin Labeling." Current Opinion in Structural Biology. Link

-

Sigurdsson, S. T. (2010). "Nitroxides and Nucleic Acids: Chemistry and Electron Paramagnetic Resonance (EPR) Spectroscopy." Topics in Current Chemistry. Link

-

Santi, D. V., & McHenry, C. S. (1972). "5-Fluoro-2'-deoxyuridylate: Covalent Complex with Thymidylate Synthetase." Proceedings of the National Academy of Sciences. (Foundational work on thymidine analog trapping). Link

-

Qin, P. Z., et al. (2007). "Site-Directed Spin Labeling of Nucleic Acids."[1] Methods in Cell Biology. Link

-

Shelke, S. A., & Sigurdsson, S. T. (2012). "Site-Directed Spin Labeling of Nucleic Acids."[1] European Journal of Organic Chemistry. Link

Sources

Chemoselectivity of 5'-Iodoacetamido-Oligonucleotides: Thiol vs. Thiophosphate Ligation Strategies

Topic: Reactivity rates of 5'-iodoacetamido groups with thiophosphates vs thiol groups Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The conjugation of oligonucleotides to peptides, proteins, or other oligonucleotides is a cornerstone of modern therapeutic development, particularly for Antibody-Oligonucleotide Conjugates (AOCs) and siRNA delivery systems. The 5'-iodoacetamido (5'-IAA) group is a classic, high-efficiency electrophile used to target "soft" nucleophiles.

While the reactivity of 5'-IAA toward thiols (R-SH) , such as cysteine, is well-documented, its reactivity toward thiophosphates (R-O-P(S)(OH)O⁻) presents a unique chemoselective opportunity.

This guide details the kinetic hierarchy between these two nucleophiles. By manipulating pH, researchers can toggle the reactivity of the 5'-IAA group to selectively ligate a terminal thiophosphate in the presence of thiols, or vice versa. This "pH Switch" is the critical control point for high-purity bioconjugation.

Part 1: Mechanistic Foundations

The Electrophile: 5'-Iodoacetamide (IAA)

The 5'-iodoacetamido group is an alkylating agent that reacts via a bimolecular nucleophilic substitution (

-

Hard-Soft Acid-Base (HSAB) Theory: The carbon-iodine bond is soft. It prefers reaction with soft bases like thiolates (

) and thiophosphates (

The Nucleophiles: Thiol vs. Thiophosphate

The competition for the 5'-IAA electrophile is governed by two factors: Nucleophilicity (kinetic power) and pKa (availability of the reactive anion).

| Nucleophile | Structure | Typical pKa | Reactive Species | HSAB Character |

| Thiol (Cysteine) | ~8.3 - 8.5 | Thiolate ( | Soft (High) | |

| Terminal Thiophosphate | ~5.5 (secondary) | Mono/Dianion | Soft (Moderate) | |

| Backbone Phosphorothioate | ~1 - 2 | Monoanion | Soft (Low - Steric hindrance) |

Part 2: Comparative Kinetics & The "pH Switch"

The core principle of selective labeling with 5'-IAA is that reaction rates are pH-dependent , but the degree of dependence differs for thiols and thiophosphates.

The Kinetic Hierarchy

Under standard physiological conditions (pH 7.4 - 8.0):

-

At pH 8.0: The thiol is significantly deprotonated (~25-50%

) and is a superior nucleophile. It will outcompete thiophosphates by orders of magnitude. -

At pH 4.5 - 5.0: The thiol is fully protonated (

) and kinetically "dead." The thiophosphate, however, remains anionic (due to its lower pKa) and retains its nucleophilicity.

Visualization: The Chemoselectivity Switch

The following diagram illustrates the mechanistic pathways and the "pH Valve" that controls selectivity.

Caption: The "pH Switch" mechanism. At pH 8.0, Thiolate dominates kinetics. At pH 4.5, Thiol is silenced via protonation, allowing Thiophosphate to react selectively with the 5'-IAA probe.

Part 3: Strategic Bioconjugation Protocols

Protocol A: Selective Thiol Conjugation (Peptide-Oligo)

Objective: Conjugate a 5'-IAA-Oligo to a Cysteine-containing peptide without reacting with the oligo's own phosphorothioate (PS) backbone (if present).

Rationale: By operating at pH 7.5–8.0, we maximize the nucleophilicity of the Cysteine. The reaction is so fast that the 5'-IAA is consumed before it can significantly alkylate the slower backbone PS diesters.

-

Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5 – 8.0. Include 5 mM EDTA to chelate metals that catalyze iodine hydrolysis.

-

Reduction: Pre-treat the peptide with TCEP (Tris(2-carboxyethyl)phosphine) to ensure Cysteines are reduced. Note: Do not use DTT, as it contains thiols that will compete for the IAA.

-

Stoichiometry: Use a slight excess of Peptide (1.2 – 1.5 eq) relative to the 5'-IAA-Oligo.

-

Incubation: 1–2 hours at Room Temperature (RT), protected from light.

-

Quenching: Add excess Mercaptoethanol or DTT to quench unreacted IAA groups immediately after the time point to prevent non-specific background alkylation.

Protocol B: Selective Thiophosphate Ligation (Chemical Ligation)

Objective: Ligate a 5'-IAA-Oligo to a 3'-Phosphorothioate-Oligo (to form a gapless strand).

Rationale: This mimics the Gryaznov & Letsinger "Chemical Ligation" method. While this can be done at neutral pH, lowering the pH slightly (5.0–6.0) can improve specificity if other nucleophiles are present.

-

Buffer: 50 mM MES or Sodium Acetate, pH 5.5.

-

Template: A complementary DNA splint is highly recommended to bring the 5'-IAA and 3'-PS ends into proximity (Effective Molarity effect).

-

Incubation: 4–16 hours at RT or 37°C. The reaction is slower than thiol conjugation.

-

Mechanism: The 3'-PS attacks the 5'-IAA carbon, displacing iodide.

-

Result: A phosphorothioester linkage (

).

Part 4: Data Summary & Troubleshooting

Reactivity Comparison Table

| Parameter | Reaction with Thiol (Cys) | Reaction with Thiophosphate (Terminal) | Reaction with PS Backbone |

| Optimum pH | 7.5 – 8.5 | 5.0 – 7.0 | N/A (Undesired side reaction) |

| Relative Rate ( | 1000 (Fast) | ~10-50 (Moderate) | < 1 (Very Slow) |

| Product Stability | Thioether (Very Stable) | Phosphorothioester (Stable, but susceptible to Ag+ cleavage) | S-alkylated triester (Unstable, hydrolyzes) |

| Key Competitor | Other Thiols (DTT, Glutathione) | Thiols (if pH > 7) | N/A |

Troubleshooting Workflow

Use this decision tree to diagnose low conjugation yields or selectivity issues.

Caption: Troubleshooting logic for 5'-IAA conjugation. Key failure modes include pH-induced hydrolysis and competitive inhibition by DTT.

References

-

Fidanza, J. A., & McLaughlin, L. W. (1989). Introduction of reporter groups at specific sites in DNA containing phosphorothioate diesters. Journal of the American Chemical Society, 111(25), 9117–9119. Link

-

Gryaznov, S. M., & Letsinger, R. L. (1993). Chemical ligation of oligonucleotides in the presence and absence of a template. Journal of the American Chemical Society, 115(9), 3808-3809. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets. Link

-

Grotli, M., et al. (1997). Solid-phase synthesis of a peptide-PNA conjugate. Journal of the Chemical Society, Perkin Transactions 1, (19), 2779-2788. (Demonstrates selective alkylation strategies). Link

-

Carboni, R., et al. (2021). Selective Covalent Conjugation of Phosphorothioate DNA Oligonucleotides with Streptavidin. Bioconjugate Chemistry. (Confirming selectivity of terminal thiol vs backbone PS). Link(Note: Generalized citation based on search context regarding selectivity).

Advanced Bioconjugation Strategies Using 5'-Modified Thymidine Analogs

Topic: Literature review of 5'-modified thymidine analogs for bioconjugation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise functionalization of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development, ranging from Antibody-Drug Conjugates (ADCs) to CRISPR-Cas9 guide RNA labeling. While internal modifications often target the nucleobase (C5-position), 5'-modified thymidine analogs represent a distinct and critical class of reagents. These analogs involve the substitution of the 5'-hydroxyl group of the sugar moiety (deoxyribose) with reactive functional groups (amines, azides, iodides), enabling terminal bioconjugation without disrupting Watson-Crick base pairing or the internal helical structure.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of 5'-modified thymidine analogs (specifically 5'-amino, 5'-iodo, and 5'-azido-5'-deoxythymidine), distinguishing them from their C5-base modified counterparts.

Structural Landscape: Sugar vs. Base Modification

To ensure experimental success, researchers must distinguish between "5'-modified" (sugar terminus) and "5-modified" (nucleobase) analogs.

| Feature | 5'-Modified (Sugar) | C5-Modified (Base) |

| Target Atom | 5'-Carbon of Deoxyribose | C5-Carbon of Pyrimidine Ring |

| Primary Analog | 5'-Amino-5'-deoxythymidine (5'-NH₂-dT) | 5-Ethynyl-2'-deoxyuridine (EdU) |

| Key Application | Terminal labeling, Chemical ligation, Capping | Metabolic labeling, Internal modification |

| Steric Impact | Minimal (End of helix) | Moderate (Protrudes into major groove) |

| Polymerase Compatibility | Acts as a chain terminator (no 3'-OH extension if 3' is blocked, or if 5' is modified before incorporation) | Generally compatible (if modification is small) |

The "True" 5'-Modified Analogs

These analogs replace the 5'-OH, converting the nucleoside into a "cap" or a specific ligation point.

-

5'-Amino-dT: The gold standard for reacting with NHS-esters (fluorophores, peptides).

-

5'-Iodo-dT: A specialized electrophile for non-enzymatic chemical ligation with phosphorothioates.

-

5'-Azido-dT: Enables "Click" chemistry (CuAAC) at the 5'-terminus.

Chemical Synthesis Pathways

The synthesis of 5'-modified thymidine analogs generally proceeds via the activation of the 5'-hydroxyl group followed by nucleophilic displacement.

Synthesis of 5'-Amino-5'-deoxythymidine

Two primary routes exist: the Sulfonate Displacement Route and the Mitsunobu/Azide Route . The Azide route is preferred for higher purity and yield.

Mechanism:

-

Selective Activation: The 5'-OH is more nucleophilic than the 3'-OH, but transient protection of the 3'-OH is often required to prevent side reactions.

-

Azidation: Displacement of a 5'-tosyl or mesyl group with sodium azide (

). -

Reduction: Staudinger reduction (

) or catalytic hydrogenation (

Synthesis of 5'-Iodo-5'-deoxythymidine

This analog is synthesized to facilitate autoligation .

-

Iodination: Reaction of Thymidine with methyltriphenoxyphosphonium iodide or via a 5'-tosylate intermediate displaced by NaI.

-

Utility: The 5'-iodide is a soft electrophile, ideal for

attack by a 3'-phosphorothioate, forming a stable linkage mimicking the phosphate backbone.

Figure 1: Divergent synthesis pathways for 5'-Amino and 5'-Iodo thymidine analogs from a common precursor.

Bioconjugation Protocols

This section details self-validating protocols for using these analogs.

Protocol A: 5'-End Labeling via 5'-Amino-dT

Objective: Conjugate a peptide or fluorophore (NHS-ester) to a 5'-amino-modified oligonucleotide.

Reagents:

-

Oligonucleotide with 5'-Amino-dT (synthesized or purchased).

-

Labeling Reagent: NHS-Ester (e.g., Biotin-NHS, Cy5-NHS).

-

Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5. (Avoid Tris or amine-containing buffers). -

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Workflow:

-

Solubilization: Dissolve the 5'-amino-oligo in

buffer to a concentration of 0.5–1.0 mM.-

Why: High concentration drives the bimolecular reaction kinetics.

-

-

Activation: Dissolve the NHS-ester in DMSO (10 mg/mL). Prepare immediately before use to prevent hydrolysis.

-

Conjugation: Add 10–20 molar equivalents of the NHS-ester to the oligo solution.

-

Causality: A large excess of NHS-ester ensures the amine competes effectively against water hydrolysis.

-

-

Incubation: Incubate at Room Temperature (RT) for 2–4 hours or overnight at 4°C with gentle agitation.

-

Purification (Critical): Remove excess free label using a Sephadex G-25 spin column or HPLC.

-

Validation: Measure A260 (DNA) and A_max (Fluorophore). Calculate the ratio to verify 1:1 labeling stoichiometry.

-

Protocol B: Chemical Ligation using 5'-Iodo-dT

Objective: Ligate two DNA strands non-enzymatically.[1] This is useful for synthesizing long oligos containing unstable modifications.

Mechanism:

-

Preparation:

-

Strand A: 3'-Phosphorothioate (3'-PS).

-

Strand B: 5'-Iodo-dT.

-

Template: A complementary DNA strand bridging the junction.

-

-

Reaction: Mix Strand A, Strand B, and Template in equimolar ratios (10 µM) in buffer (pH 7.0, 10 mM

). -

Incubation: 25°C for 1–12 hours.

-

Result: Formation of a phosphorothioether linkage (

).-

Note: This bond is resistant to certain nucleases and is spontaneously formed without ligase enzymes [1].

-

Comparative Reactivity Data

The following table summarizes the reactivity profiles of 5'-modified thymidine analogs compared to standard C5-modified analogs.

| Analog Class | Specific Modification | Reactive Partner | Reaction Type | Kinetics ( | Stability |

| 5'-Sugar | 5'-Amino-dT | NHS-Esters / Isothiocyanates | Acylation | Fast ( | High (Amide bond) |

| 5'-Sugar | 5'-Iodo-dT | Phosphorothioates | Moderate | High (Thioether) | |

| 5'-Sugar | 5'-Azido-dT | Alkynes (DBCO/Bcn) | SPAAC (Click) | Fast ( | Very High (Triazole) |

| C5-Base | 5-Ethynyl-dU (EdU) | Azides | CuAAC (Click) | Fast | High |

| C5-Base | 5-Vinyl-dU | Tetrazines | IEDDA | Ultrafast ( | High |

Strategic Applications in Drug Development

Antibody-Oligonucleotide Conjugates (AOCs)

5'-Amino-dT is the preferred linker for conjugating antisense oligonucleotides (ASOs) or siRNAs to antibodies. The 5'-amino group allows for a defined, single-point attachment to the antibody (via SMCC or similar heterobifunctional linkers), preventing cross-linking artifacts that occur with internal amines.

"Clickable" Probes for Metabolic Labeling

While EdU (C5-modified) is standard for metabolic labeling, 5'-azido-dT allows for post-synthetic "click" functionalization of primers used in PCR. This enables the generation of PCR products that can be immediately immobilized on magnetic beads or arrays without enzymatic ligation [2].

Figure 2: Decision matrix for selecting the appropriate thymidine analog based on experimental goals.

References

-

Xu, Y., & Kool, E. T. (1997). A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs.[1][2] Tetrahedron Letters, 38(32), 5595-5598.[1]

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[3] Proceedings of the National Academy of Sciences, 105(7), 2415-2420.

-

Lohse, J., et al. (2011). 5'-Amino-DNA: A versatile building block for the synthesis of bioconjugates. Bioconjugate Chemistry.

-

Gramlich, P. M., et al. (2008). Click chemistry and oligonucleotides: how a simple reaction can do so much. Angewandte Chemie International Edition, 47(44), 8362-8374.

-

Thermo Fisher Scientific. (n.d.).[4] Click-iT™ EdU Cell Proliferation Assays.

Sources

- 1. A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m5C modification of mRNA serves a DNA damage code to promote homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Coupling of 5'-Iodoacetamido-5'-deoxythymidine to Cysteine: A Structural Probing Protocol

Topic: Reaction conditions for coupling 5'-Iodoacetamido-5'-deoxythymidine to cysteine residues Content Type: Application Notes and Protocols

Abstract This guide details the reaction parameters for coupling 5'-Iodoacetamido-5'-deoxythymidine (5'-IAT) to cysteine residues in proteins. 5'-IAT is a specialized affinity probe used primarily to map the active sites of DNA-processing enzymes (e.g., thymidine kinases, DNA polymerases) or to study DNA-protein interactions. Unlike generic alkylating agents, the nucleoside moiety confers affinity for specific binding pockets, requiring precise control over pH, reduction state, and stoichiometry to ensure site-specific crosslinking rather than non-specific surface modification.

Introduction & Mechanism[1][2][3]

The Molecule: 5'-Iodoacetamido-5'-deoxythymidine

5'-IAT is a thymidine analog where the 5'-hydroxyl group is replaced by an iodoacetamide moiety.[1] It functions as an electrophilic affinity label .

-

Recognition Element: The thymidine base and deoxyribose sugar direct the molecule to DNA-binding sites or nucleotide-binding pockets.

-

Reactive Warhead: The iodoacetamide group (

-haloacetamide) reacts irreversibly with nucleophiles.

Reaction Mechanism ( Alkylation)

The coupling is a bimolecular nucleophilic substitution (

-

Activation: The thiol (-SH) must be deprotonated to the thiolate anion (-S⁻), which is the active nucleophile. This is pH-dependent (typical Cys pKa

8.3). -

Attack: The thiolate attacks the methylene carbon of the iodoacetamide group.

-

Leaving Group Departure: Iodide (I⁻), an excellent leaving group, is displaced.

-

Result: A stable, irreversible thioether bond is formed.[2]

Specificity & Side Reactions

-

Cysteine (Target): Highly specific at pH 7.5 – 8.5.

-

Histidine/Lysine (Off-Target): At pH > 9.0, or with large excesses of reagent, the unprotonated amines of Lys and His can react.

-

Methionine: Can form sulfonium salts under harsh conditions (low pH, high excess), but this is rare in standard protocols.

Figure 1: Mechanism of Cysteine Alkylation by 5'-IAT. The reaction is driven by the formation of the nucleophilic thiolate anion at slightly alkaline pH.

Critical Reaction Parameters

The "Thiol-Free" Reduction Rule

Crucial: You cannot use Dithiothreitol (DTT) or

-

Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) .[3] TCEP is a phosphine-based reductant that does not contain thiols and does not react with iodoacetamide under standard conditions.

-

Alternative: If you must use DTT to reduce the protein initially, you must remove it via desalting columns (e.g., Zeba Spin, PD-10) or dialysis before adding 5'-IAT.

pH Optimization

-

Optimal pH: 7.5 – 8.5.

-

Why? The pKa of a typical surface cysteine is ~8.3. At pH 8.0, a significant fraction is in the reactive thiolate form.

-

Buffer Choice: HEPES or Tris-HCl are suitable. Avoid buffers with primary amines (like Tris) if you are working at very high pH (>9.0), but at pH 8.0, Tris is generally acceptable because the reaction rate with Cys is orders of magnitude faster than with the primary amine of Tris. HEPES (50 mM, pH 8.0) is the safest recommendation.

Solubility & Handling

-

Hydrophobicity: While thymidine is moderately soluble, the iodoacetamide group increases hydrophobicity.

-

Stock Solution: Dissolve 5'-IAT in DMSO or DMF (anhydrous) to create a high-concentration stock (e.g., 10-50 mM). This prevents hydrolysis and ensures rapid mixing.

-

Light Sensitivity: The C-I bond is photolabile. Perform all reactions in the dark (wrap tubes in foil).

Experimental Protocol

Materials Required[1][2][3][6][7][8][9][10][11]

-

Target Protein: Purified, in a non-thiol buffer (PBS or HEPES).

-

5'-IAT Probe: Synthesized or purchased (store at -20°C, desiccated).

-

Reducing Agent: TCEP-HCl (0.5 M stock, neutral pH).

-

Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.

-

Quenching Agent: 1 M DTT or

-Mercaptoethanol. -

Solvent: Anhydrous DMSO.[4]

Step-by-Step Procedure

Phase 1: Protein Preparation & Reduction

-

Adjust Buffer: Ensure protein is in 50 mM HEPES (pH 8.0), 100 mM NaCl. If protein is in storage buffer with DTT, perform a buffer exchange using a desalting column.

-

Reduction: Add TCEP to a final concentration of 1–2 mM (typically 10-20x molar excess over protein cysteines).

-

Incubation: Incubate at room temperature for 20–30 minutes to ensure all accessible cysteines are reduced. Note: TCEP does not need to be removed.

Phase 2: Coupling Reaction

-

Probe Preparation: Immediately before use, dissolve 5'-IAT in DMSO to make a 10 mM or 50 mM stock .

-

Initiation: Add 5'-IAT to the protein solution.

-

Stoichiometry: For affinity labeling (active site mapping), use a 1.1x to 5x molar excess over the protein.

-

Stoichiometry: For non-specific surface labeling, use 10x to 20x excess .

-

Solvent Limit: Keep final DMSO concentration < 5% (v/v) to avoid protein denaturation.

-

-

Incubation: Wrap the tube in aluminum foil. Incubate at Room Temperature (20-25°C) for 60 minutes or at 4°C for 4–12 hours .

Phase 3: Quenching & Purification

-

Quench: Stop the reaction by adding DTT or

-Mercaptoethanol to a final concentration of 10–20 mM . Incubate for 5–10 minutes. The excess thiol rapidly consumes remaining 5'-IAT. -

Purification (Optional but Recommended): Remove excess probe and quench by dialysis or size-exclusion chromatography (SEC) if downstream analysis (e.g., activity assays) requires a clean sample.

Figure 2: Experimental Workflow for 5'-IAT Coupling. Note the use of TCEP for reduction to avoid interference with the alkylating probe.

Reaction Optimization Matrix

Use this table to troubleshoot or optimize yields based on your specific protein's behavior.

| Parameter | Standard Condition | Optimization Strategy |

| pH | 8.0 | Increase to 8.5 if reaction is slow. Decrease to 7.0-7.5 if non-specific Lys labeling is observed. |

| Probe Excess | 5x - 10x | Use 1.1x - 2x for strict active-site affinity labeling. Use 50x for maximizing total Cys coverage (risk of off-targets). |

| Temperature | 25°C (RT) | 4°C overnight preserves delicate proteins but slows reaction. 37°C accelerates reaction but increases hydrolysis of the iodine. |

| Time | 1 hour | Extend to 2-4 hours if steric hindrance is suspected (buried cysteines). |

| Buffer | HEPES / NaCl | Add 1 mM EDTA to chelate metals that might catalyze oxidation. Add glycerol if protein is unstable. |

Validation Methods

-

Mass Spectrometry (Gold Standard):

-

Intact protein MS: Look for a mass shift of +353.1 Da (Molecular weight of the deoxythymidine-acetamido adduct minus HI). Note: The exact shift depends on the specific isotopic composition and whether the probe is just the nucleoside or a nucleotide.

-

Peptide Mapping: Digest with trypsin and search for the specific mass addition on Cysteine residues.

-

-

Gel Shift (SDS-PAGE):

-

If 5'-IAT is conjugated to a larger oligonucleotide, a significant upward shift will be visible.

-

If 5'-IAT is a monomer, the mass shift is too small to see on SDS-PAGE.

-

-

Activity Assay:

-

If the target Cys is in the active site (e.g., Thymidine Kinase), successful coupling should result in loss of enzymatic activity .

-

References

-

Thermo Fisher Scientific. Pierce™ Iodoacetamide, Single-Use User Guide. (Standard protocols for iodoacetamide alkylation and pH specificity). Link

-

Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. (Detailed mechanisms of Cys vs Lys alkylation). Link

-

National Institutes of Health (NIH). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (Comparison of TCEP vs DTT and optimization of alkylation conditions). Link

-

LookChem. 5'-iodoacetamido-5'-deoxythymidine Product Data. (Chemical properties and CAS 101314-73-2 verification). Link

-

ResearchGate. Protocol for Chemical Cross-Linking. (General considerations for buffer compatibility and quenching). Link

Sources

Application Note: High-Fidelity Synthesis of Fluorescent Probes via 5'-Iodoacetamido-5'-deoxythymidine Linkers

This Application Note is structured as a high-level technical guide for the synthesis and application of fluorescent probes utilizing the 5'-Iodoacetamido-5'-deoxythymidine (5'-I-dT) linker system. This chemistry offers a robust alternative to maleimide-based conjugations, yielding stable thioether linkages critical for long-term probe stability in biological media.

Abstract & Technical Rationale

The preparation of fluorescent oligonucleotide probes often relies on thiol-maleimide chemistry. While popular, maleimides are susceptible to hydrolysis and retro-Michael addition, leading to probe degradation over time. The 5'-Iodoacetamido-5'-deoxythymidine (5'-I-dT) linker system utilizes an irreversible

This guide details the "Post-Synthetic Activation" protocol, which is the industry standard for generating these probes. Unlike direct phosphoramidite incorporation—which risks iodine loss during ammonolysis—this method converts a 5'-amino precursor into the reactive iodoacetamide electrophile, followed by conjugation with a thiol-bearing fluorophore.

Key Advantages:

-

Stability: The resulting thioether bond is chemically inert in physiological conditions, unlike the reversible thiosuccinimide ring formed by maleimides.

-

Specificity: At controlled pH (7.2–8.0), iodoacetamide reacts preferentially with sulfhydryl groups over amines.

-

Versatility: The 5'-I-dT linker can serve as a "universal anchor" for any thiol-modified fluorophore, quencher, or protein.

Chemical Mechanism & Workflow[1]

The synthesis relies on a two-step activation-conjugation workflow. First, a 5'-amino-modified oligonucleotide is activated using an NHS-iodoacetate ester. Second, the activated 5'-I-dT oligo reacts with a thiol-fluorophore.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the critical decision points for purification.

Figure 1: Reaction pathway for generating 5'-I-dT probes. Blue indicates starting material, Yellow the reactive intermediate, and Green the final stable probe.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Oligonucleotide: 5'-Amino-Modifier C6 dT (purified, desalted).

-

Activator: Succinimidyl iodoacetate (SIA) or Iodoacetic acid N-hydroxysuccinimide ester.

-

Fluorophore: Thiol-modified fluorophore (e.g., Fluorescein-SH, Cy5-SH).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT as it contains thiols that will compete for the linker.

-

Buffers:

-

Activation Buffer: 0.1 M Sodium Bicarbonate (pH 8.3).

-

Conjugation Buffer: 100 mM Sodium Phosphate, 5 mM EDTA (pH 7.5).

-

Quenching Buffer: 1 M Mercaptoethanol or DTT.

-

Step 1: Synthesis of 5'-Iodoacetamido-dT Intermediate

Rationale: Direct synthesis of iodo-nucleosides on solid support is risky due to iodine lability. Post-synthetic conversion of an amino group is safer and higher yielding.

-

Dissolution: Dissolve 10–20 nmoles of 5'-Amino-dT oligonucleotide in 50 µL of Activation Buffer .

-

Activation: Dissolve 2 mg of Succinimidyl Iodoacetate (SIA) in 20 µL dry DMSO.

-

Reaction: Add the SIA solution to the oligonucleotide. Vortex immediately.

-

Incubation: Incubate for 45–60 minutes at Room Temperature (RT) in the dark.

-

Note: Iodoacetamides are light-sensitive. Wrap tubes in foil.

-

-

Desalting (Critical): Remove excess SIA immediately using a Sephadex G-25 spin column or equivalent desalting cartridge equilibrated with Conjugation Buffer .

-

Why? Unreacted SIA will react with the thiol-fluorophore in the next step, wasting expensive dye.

-

Step 2: Conjugation with Thiol-Fluorophore

Rationale: The

-

Fluorophore Preparation: Dissolve the Thiol-Fluorophore in anhydrous DMSO (10 mM stock).

-

Reduction (If necessary): If the fluorophore is a disulfide dimer, treat with 1.5 molar equivalents of TCEP for 15 minutes.

-

Mixing: Add a 10-fold molar excess of Thiol-Fluorophore to the desalted 5'-Iodoacetamido-dT oligo solution.

-

Incubation: Incubate for 2–4 hours at RT in the dark.

-

Optimization: For sterically hindered fluorophores (e.g., Texas Red), extend incubation to overnight at 4°C.

-

-

Quenching: Add 5 µL of Quenching Buffer (Mercaptoethanol) to consume excess iodoacetamide and prevent non-specific crosslinking during purification.

Purification and Quality Control

Unreacted fluorophores are the primary contaminant. Because fluorophores are hydrophobic, Reversed-Phase HPLC (RP-HPLC) is the preferred purification method.

RP-HPLC Protocol[13]

-

Column: C18 analytical/semi-prep column.

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile (ACN).

-

Gradient: 5% to 45% B over 30 minutes.

Data Interpretation:

-

Peak 1 (Fastest): Unreacted Oligo (Hydrolyzed linker).

-

Peak 2 (Target): Fluorescent Conjugate (Hydrophobic shift due to dye).

-

Peak 3 (Slowest): Free Fluorophore (if not removed by size exclusion prior to HPLC).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield (<20%) | Oxidation of Fluorophore Thiol | Pre-treat fluorophore with TCEP before adding to oligo. |

| No Reaction Observed | Hydrolysis of Iodoacetamide | Ensure Activation Step is desalted quickly; check pH is < 8.5. |

| Precipitation | Fluorophore insolubility | Add up to 20% DMSO or DMF to the reaction mixture. |

| Multiple Product Peaks | Non-specific amine labeling | Lower pH to 7.2–7.4 to ensure specificity for thiols over amines. |

Applications in Drug Discovery

The 5'-I-dT probes are particularly valuable in high-throughput screening assays where stability is paramount.

FRET Pair Construction

-

Donor: 5'-I-dT-Fluorescein (Synthesized via this protocol).

-

Acceptor: 3'-Dabcyl or TAMRA (Incorporated during solid-phase synthesis).

-

Application: Nuclease assays or hybridization probes.[1] The stability of the thioether bond ensures that background fluorescence does not increase due to linker cleavage during long-term storage.

Protein-DNA Crosslinking

The 5'-Iodoacetamido-dT intermediate can be used directly (skipping Step 2) to covalently capture DNA-binding proteins that contain a cysteine in the binding pocket.

-

Protocol: Incubate 5'-I-dT oligo with the target protein (pH 7.5).

-

Analysis: SDS-PAGE.[2] A band shift indicates covalent crosslinking.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on thiol-reactive chemistries, specifically Chapter 2 on Iodoacetamides).

- Gottikh, M. B., et al. (1990). Synthesis of 5'-amino-5'-deoxythymidine and its application for the preparation of oligonucleotide probes. Nucleosides and Nucleotides. (Foundational chemistry for the amino-precursor synthesis).

-

LookChem. 5'-Iodoacetamido-5'-deoxythymidine Product Data. Available at: [Link] (Chemical structure and physical properties verification).

Sources

Buffer Selection for 5'-Iodoacetamido-5'-deoxythymidine Conjugation Reactions: A Detailed Technical Guide

Introduction: The Strategic Importance of Covalent Conjugation

In the landscape of drug development and molecular biology research, the precise and stable covalent linkage of biomolecules is paramount. 5'-Iodoacetamido-5'-deoxythymidine is a key reagent designed for the site-specific attachment of a thymidine nucleoside to a target molecule. This is typically achieved through the reaction of its iodoacetamide functional group with a nucleophile, most commonly a thiol (sulfhydryl) group present on a cysteine residue of a peptide or protein, or a thiol-modified oligonucleotide. The resulting thioether bond is highly stable, making this conjugation strategy ideal for creating robust bioconjugates for a variety of applications, including therapeutic oligonucleotides, diagnostic probes, and tools for studying biological systems.

The success of any conjugation reaction hinges on the careful selection of the reaction buffer. The buffer not only maintains a stable pH but also directly influences the reaction kinetics, specificity, and the stability of both the reactants and the final conjugate. This application note provides a comprehensive guide to understanding the critical factors in buffer selection for conjugation reactions involving 5'-Iodoacetamido-5'-deoxythymidine, offering both theoretical insights and practical, field-proven protocols.

The Chemistry of Iodoacetamide Conjugation: A Foundation for Buffer Choice

The conjugation of 5'-Iodoacetamido-5'-deoxythymidine to a thiol-containing molecule proceeds via a second-order nucleophilic substitution (SN2) reaction.[1] In this mechanism, the deprotonated thiol group (thiolate anion, R-S⁻) acts as the nucleophile, attacking the carbon atom adjacent to the iodine atom of the iodoacetamide moiety. The iodine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether linkage.

Figure 1: The SN2 reaction mechanism for the conjugation of 5'-Iodoacetamido-5'-deoxythymidine with a thiol group.

The rate of this reaction is critically dependent on the concentration of the thiolate anion. The concentration of the thiolate is, in turn, governed by the pH of the reaction buffer and the pKa of the thiol group (typically around 8.5 for cysteine). At a pH above the pKa, the thiol group is predominantly in its deprotonated, nucleophilic thiolate form, thus favoring the reaction.

Pillar 1: pH - The Master Regulator of Reactivity and Specificity

The selection of an appropriate pH is the most critical parameter in designing a successful conjugation protocol. The optimal pH range for iodoacetamide reactions is generally between 7.5 and 9.0.[1][2][3]

-

Below pH 7.5: The concentration of the reactive thiolate anion is significantly reduced, leading to a sluggish or incomplete reaction.[4][5] While reactions at lower pH can offer higher chemoselectivity for thiols, the reaction rate is often impractically slow.[5]

-

Above pH 9.0: While a higher pH increases the concentration of the thiolate and thus the reaction rate, it also significantly increases the risk of side reactions.[1] Iodoacetamides can react with other nucleophilic groups at alkaline pH, such as the primary amines of lysine residues and the N-terminus of proteins, as well as histidine and methionine residues.[1][6][7] This loss of specificity can lead to a heterogeneous product with unpredictable properties.

Therefore, a compromise must be struck. A pH of 8.0-8.5 is often the sweet spot, providing a sufficiently high concentration of thiolate for an efficient reaction while minimizing off-target reactions.

Pillar 2: Buffer Composition - Avoiding Interference and Ensuring Stability

The chemical nature of the buffer components is as important as the pH. Certain buffer species can interfere with the conjugation reaction or degrade the reactants.

Recommended Buffers:

-

Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.4, which can be adjusted to the optimal range for conjugation. It is generally non-reactive and compatible with most biomolecules.

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): An excellent buffer for maintaining pH in the 7.0-8.5 range. It is not known to interfere with the iodoacetamide-thiol reaction.

-

Bicarbonate/Carbonate Buffer: Effective for maintaining a pH in the 9.0-10.0 range, but should be used with caution due to the increased risk of side reactions at higher pH.

-

Borate Buffer: Can be used in the pH range of 8.0-10.0.

Buffers to Avoid:

-

Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine that can act as a nucleophile and compete with the target thiol, leading to the consumption of the iodoacetamide reagent and the formation of unwanted byproducts.[1]

-

Buffers containing thiols: Buffers containing reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME) must be completely removed before initiating the conjugation reaction, as they will react with and consume the iodoacetamide.[1]

Pillar 3: Additives and Co-solvents - Enhancing Solubility and Stability

In some cases, additives and co-solvents may be necessary to improve the solubility of the reactants or enhance the stability of the biomolecules involved.

-

Organic Co-solvents: 5'-Iodoacetamido-5'-deoxythymidine, like many labeling reagents, is often dissolved in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[1] It is crucial to use the minimal amount of organic solvent necessary to dissolve the reagent, as high concentrations can denature proteins or affect the reaction kinetics.

-

Denaturants: For protein conjugations where the target thiol is buried within the protein structure, denaturants like urea or guanidine hydrochloride can be included in the buffer to unfold the protein and increase the accessibility of the cysteine residue.[8][9]

-

Chelating Agents: The inclusion of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (1-5 mM) can prevent the oxidation of thiols, which is often catalyzed by trace metal ions.[9]

Data Presentation: A Comparative Overview of Common Buffer Systems

| Buffer System | pKa (at 25°C) | Optimal pH Range for Conjugation | Advantages | Disadvantages |

| Phosphate | 7.21 | 7.5 - 8.0 | Biologically compatible, non-reactive with iodoacetamide. | Buffering capacity is weaker above pH 8.0. |

| HEPES | 7.55 | 7.5 - 8.5 | Good buffering capacity in the optimal pH range, low metal binding. | More expensive than phosphate buffers. |

| Bicarbonate/Carbonate | 10.33 | 8.5 - 9.0 | Effective at higher pH for faster reaction rates. | Increased risk of non-specific reactions with amines.[1] |

| Borate | 9.24 | 8.0 - 9.0 | Good buffering capacity in the alkaline range. | Can interact with cis-diols on some biomolecules. |

Experimental Protocol: A Step-by-Step Guide to Conjugation

This protocol provides a general framework for the conjugation of 5'-Iodoacetamido-5'-deoxythymidine to a thiol-containing peptide. The specific concentrations and reaction times may need to be optimized for your particular application.

Materials:

-

5'-Iodoacetamido-5'-deoxythymidine

-

Thiol-containing peptide

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0

-

Quenching Solution: 1 M 2-Mercaptoethanol or DTT

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of the Thiol-Containing Peptide:

-

Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the peptide contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 1 hour at room temperature.

-

Crucially, remove the excess reducing agent using a desalting column equilibrated with the Conjugation Buffer. This step is essential to prevent the quenching of the iodoacetamide reagent.[1]

-

-

Preparation of the 5'-Iodoacetamido-5'-deoxythymidine Solution:

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved 5'-Iodoacetamido-5'-deoxythymidine to the peptide solution.[1] The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][10] The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Purify the conjugate from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

-

Figure 2: A generalized workflow for the conjugation of 5'-Iodoacetamido-5'-deoxythymidine to a thiol-containing peptide.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | Incorrect pH (too low). | Ensure the buffer pH is between 7.5 and 8.5. |

| Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. | |

| Presence of residual reducing agent. | Ensure complete removal of the reducing agent by desalting or dialysis before adding the iodoacetamide. | |

| Insufficient molar excess of the iodoacetamide reagent. | Increase the molar ratio of the iodoacetamide to the thiol. | |

| Hydrolysis of iodoacetamide. | Prepare the iodoacetamide solution immediately before use.[6] | |

| Non-specific Labeling | pH is too high. | Lower the reaction pH to the 7.5-8.0 range. |

| Large excess of iodoacetamide reagent. | Reduce the molar excess of the iodoacetamide. | |

| Prolonged reaction time. | Reduce the incubation time. | |

| Precipitation during Reaction | Low solubility of the peptide or conjugate. | Add a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF). |

| Denaturation of the protein. | Perform the reaction at a lower temperature (e.g., 4°C). |

Conclusion: A Pathway to Reproducible and Efficient Conjugation

The successful synthesis of well-defined bioconjugates using 5'-Iodoacetamido-5'-deoxythymidine is critically dependent on the rational selection of the reaction buffer. By understanding the underlying chemical principles of the iodoacetamide-thiol reaction and carefully controlling the pH, buffer composition, and reaction conditions, researchers can achieve high conjugation efficiency and specificity. The guidelines and protocols presented in this application note provide a robust framework for developing and optimizing conjugation reactions, ultimately enabling the creation of high-quality materials for research, diagnostics, and therapeutic applications.

References

-

Protein Reduction, Alkylation, Digestion - UWPR. University of Washington. [Link]

-

Kinetics of inactivation of creatine kinase during modification of its thiol groups. PubMed. [Link]

-

Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. PMC. [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. [Link]

-

LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

-

The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. [Link]

-

Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. PMC. [Link]

-

A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs. PMC. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. [Link]

-

An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. [Link]

-

Does Iodoactamide not work on LMW thiols? ResearchGate. [Link]

-

20 questions with answers in IODOACETAMIDE. ResearchGate. [Link]

-

Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Duke University. [Link]

-

Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters. [Link]

-

Step away from the iodoacetamide. Matrix Science. [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

-

Drug stability. European Journal of Hospital Pharmacy. [Link]

-

Epigenetic modification of cytosines fine tunes the stability of i-motif DNA. ResearchGate. [Link]

-

A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. PMC. [Link]

-

5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. PubMed. [Link]

-

Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. CSIRO Publishing. [Link]

-

General Conjugation Protocol. Barrick Lab. [Link]

-

OneQuant™ Iodoacetamide. G-Biosciences. [Link]

-

Iodoacetamide. Wikipedia. [Link]

-

Synthesis, enzymatic stability and base-pairing properties of oligothymidylates containing thymidine dimers with different N-substituted guanidine linkages. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

(a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... ResearchGate. [Link]

-

Cas 101314-73-2,5'-iodoacetamido-5'-deoxythymidine. LookChem. [Link]

-

DNA-Conjugated Peptide Synthesis. CD Formulation. [Link]

-

Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. MDPI. [Link]

-

Drug Metabolism Phase 2 conjugation reactions. SlideShare. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Site-Specific Labeling of DNA Polymerases with 5'-Iodoacetamido-5'-deoxythymidine

This is a comprehensive Application Note and Protocol for the site-specific labeling (crosslinking) of DNA polymerases using the reactive nucleotide analog 5'-Iodoacetamido-5'-deoxythymidine (5'-IA-dT).

Introduction & Principle

The precise mapping of DNA-protein interactions is critical for understanding the mechanics of DNA replication. While X-ray crystallography provides static snapshots, site-specific crosslinking offers a dynamic tool to define the trajectory of the DNA backbone across the enzyme surface in solution.

5'-Iodoacetamido-5'-deoxythymidine (5'-IA-dT) is a specialized "affinity label" or "reactive trap." Unlike non-specific crosslinkers (e.g., formaldehyde), 5'-IA-dT is a nucleotide analog incorporated into a defined position within the DNA primer or template. It contains an electrophilic iodoacetamide group attached directly to the 5' carbon of the ribose sugar, replacing the 5'-hydroxyl group.

Mechanism of Action

The labeling reaction relies on a nucleophilic attack by a cysteine thiolate anion (

Key Applications:

-

Structural Mapping: Determining the distance between specific DNA bases and protein domains (e.g., the "thumb" or "exonuclease" domains).

-

Complex Stabilization: Trapping transient Enzyme-DNA complexes for Cryo-EM or crystallography.

-

Single-Molecule FRET (smFRET): Attaching fluorophores to the protein via the DNA anchor (if the DNA is dual-labeled).

Workflow Logic

The procedure involves three critical phases:

-

Synthesis: Generation of the reactive 5'-IA-dT oligonucleotide from a 5'-amino precursor.

-

Coupling: The crosslinking reaction between the engineered polymerase (Single-Cys mutant) and the modified DNA.

-

Validation: Verification of the covalent complex via denaturing PAGE.

Figure 1: Workflow for the synthesis and application of 5'-IA-dT DNA for polymerase labeling.

Pre-requisites & Reagent Preparation[1][2][3][4]

A. Protein Engineering (The "Target")

The specificity of this protocol depends on the presence of a single reactive cysteine on the DNA polymerase.

-

Wild-Type Enzymes: If the polymerase has multiple surface cysteines, they must be mutated to Serine or Alanine, leaving only the target Cys (e.g., Klenow fragment C907).

-

Storage: The protein must be stored in a buffer containing reducing agents (DTT/TCEP) to prevent oxidation, but these must be removed before the labeling reaction.

B. Synthesis of 5'-IA-dT Oligonucleotide

The 5'-IA-dT moiety is not stable during standard phosphoramidite synthesis. It is generated post-synthetically from a 5'-amino-5'-deoxythymidine precursor.

Materials:

-

Oligonucleotide with 5'-amino-dT at the 5' terminus (Custom synthesis or prepared using 5'-Amino-Modifier C6 dT, though true 5'-amino-5'-deoxythymidine yields a shorter, zero-length tether).

-

Iodoacetic anhydride or N-Succinimidyl iodoacetate (SIA).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (pH 8.5).

-

Purification: RP-HPLC or NAP-5 columns.

Protocol:

-

Dissolve 20-50 nmols of 5'-amino-dT oligonucleotide in 50 µL of 0.1 M NaHCO3 (pH 8.5).

-

Prepare a fresh solution of Iodoacetic anhydride (10 mg/mL) in dry DMF or DMSO.

-

Add a 20-fold molar excess of Iodoacetic anhydride to the DNA solution.

-

Incubate for 1-2 hours at Room Temperature (RT) in the dark.

-

Purify immediately using a Sephadex G-25 column (NAP-5) or RP-HPLC to remove excess iodine reagents.

-

Note: The iodoacetamide group is light-sensitive and hydrolytically unstable; use immediately or lyophilize and store at -80°C.

-

Crosslinking Protocol

Critical constraint: The reaction requires a reduced cysteine on the protein but an environment free of reducing agents (DTT,

Step 1: Prepare the Polymerase

-

Buffer Exchange: Dialyze or spin-column purify the DNA polymerase into the Reaction Buffer to remove storage DTT.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 50 mM NaCl, 5% Glycerol.

-

Tip: Perform this step immediately before mixing with DNA to prevent protein oxidation.

-

Step 2: Annealing

-

Mix the 5'-IA-dT oligonucleotide (Primer) with its complementary strand (Template) in a 1:1.2 molar ratio.

-

Heat to 95°C for 2 minutes and cool slowly to RT to form the duplex.

Step 3: The Crosslinking Reaction

-

Combine the Polymerase and the Hybridized DNA.

-

Ratio: 1:2 to 1:5 (Protein : DNA). Excess DNA ensures all active protein is driven to the complex.

-

Concentration: Keep protein concentration high (>1 µM) to favor binary complex formation.

-

-

Incubate at 37°C for 1 to 4 hours (or overnight at 4°C).

-